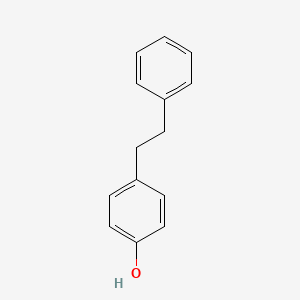
4-Phenethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylethyl)phenol is a stilbenoid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
4-Phenethylphenol has the molecular formula C14H14O and is characterized by a hydroxyl group attached to a phenethyl group. Its structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in various research areas .
Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity. A study highlighted its potential in protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further development in antioxidant therapies .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies indicated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
| Study | Findings | Reference |
|---|---|---|
| In vitro cancer cell study | Inhibition of cell proliferation | |
| Antioxidant activity assay | Scavenging of free radicals |
Flavoring Agent
This compound is utilized as a flavoring agent due to its pleasant aromatic properties. It is found in various food products, enhancing their sensory characteristics. Its safety profile has been evaluated, confirming its suitability for use in food applications .
Preservation
The compound's antimicrobial properties make it valuable in food preservation. Studies have shown that this compound can inhibit the growth of certain spoilage microorganisms, thereby extending the shelf life of food products .
| Application | Effectiveness | Reference |
|---|---|---|
| Flavoring agent | Enhances sensory characteristics | |
| Food preservation | Inhibits spoilage microorganisms |
Polymer Production
This compound serves as an intermediate in the synthesis of various polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .
Chemical Synthesis
The compound is also used as a building block in organic synthesis, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals .
| Material Type | Application | Reference |
|---|---|---|
| Polymers | Enhances mechanical properties | |
| Organic synthesis | Building block for complex molecules |
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of this compound involved testing its effects on cultured human cells exposed to oxidative stressors. The results indicated a significant reduction in oxidative damage markers when cells were treated with the compound, suggesting its potential therapeutic application in oxidative stress-related diseases.
Case Study 2: Food Preservation
In a controlled experiment assessing the antimicrobial effects of this compound on meat products, researchers found that incorporating the compound significantly reduced microbial load compared to untreated samples. This study supports its application as a natural preservative in food products.
Eigenschaften
CAS-Nummer |
6335-83-7 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-(2-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H,6-7H2 |
InChI-Schlüssel |
YTLSTADDHMJUMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)O |
Key on ui other cas no. |
6335-83-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















